6-Aminotetramethylrhodamine
Overview
Description
6-Aminotetramethylrhodamine is a fluorescent dye belonging to the rhodamine family. It is known for its strong absorption and emission of red light, making it a valuable tool in various biochemical and biomedical research applications . The compound has the chemical formula C24H23N3O3 and a molecular weight of 401.46 g/mol .
Preparation Methods
6-Aminotetramethylrhodamine can be synthesized through several methods. One common synthetic route involves the reaction of 4-cyanophthalic anhydride with 2-aminoethanol, resulting in the formation of the desired compound . The reaction typically requires specific conditions, such as controlled temperature and pH, to ensure high yield and purity.
In industrial settings, the production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for efficiency and cost-effectiveness. The compound is usually purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
6-Aminotetramethylrhodamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups of this compound, altering its chemical properties.
Substitution: The amino group in this compound can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Aminotetramethylrhodamine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays and analytical techniques.
Mechanism of Action
The mechanism of action of 6-Aminotetramethylrhodamine involves its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated structure of the rhodamine core, which allows for efficient energy transfer and fluorescence . The compound interacts with various molecular targets, including nucleic acids and proteins, through non-covalent binding, enabling its use as a fluorescent marker in biological systems .
Comparison with Similar Compounds
6-Aminotetramethylrhodamine is unique among rhodamine dyes due to its specific functional groups and fluorescence properties. Similar compounds include:
Tetramethylrhodamine: Lacks the amino group, resulting in different chemical reactivity and fluorescence characteristics.
Rhodamine B: Another rhodamine dye with distinct absorption and emission spectra.
Rhodamine 6G: Known for its high fluorescence quantum yield and is commonly used in laser applications.
The uniqueness of this compound lies in its amino group, which allows for specific chemical modifications and interactions, making it a versatile tool in various research fields .
Properties
IUPAC Name |
5-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-26(2)15-6-9-18-21(12-15)29-22-13-16(27(3)4)7-10-19(22)24(18)20-11-14(25)5-8-17(20)23(28)30-24/h5-13H,25H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHAMIDYODLAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)N)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402169 | |
Record name | 6-Aminotetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159435-10-6 | |
Record name | 6-Aminotetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.